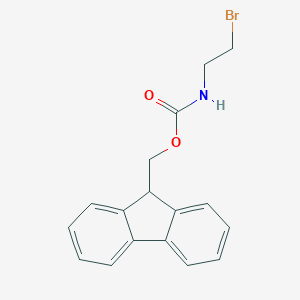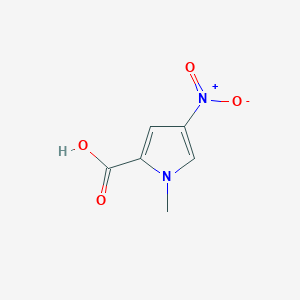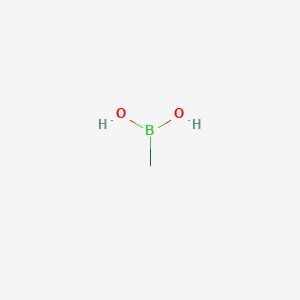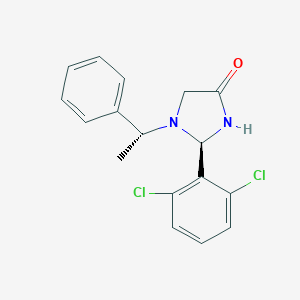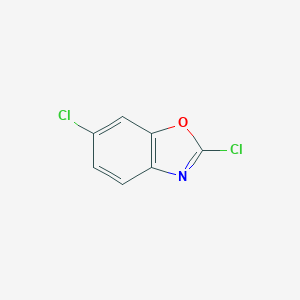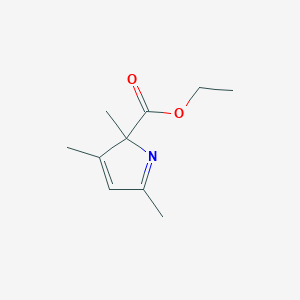
Ethyl 2,3,5-trimethyl-2H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,3,5-trimethyl-2H-pyrrole-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ETMPC and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of ETMPC is not fully understood. However, studies have suggested that it may act by inhibiting the growth of microorganisms and cancer cells by disrupting their cell membranes. It has also been suggested that ETMPC may interact with certain enzymes and proteins, leading to their inhibition or activation.
Biochemische Und Physiologische Effekte
ETMPC has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that ETMPC exhibits potent antimicrobial and antifungal activity against various pathogens. It has also been shown to possess anticancer activity by inducing apoptosis in cancer cells. In vivo studies have demonstrated that ETMPC exhibits low toxicity and is well-tolerated by animals.
Vorteile Und Einschränkungen Für Laborexperimente
ETMPC possesses various advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in various experiments. It is also stable under various conditions, making it suitable for use in experiments that require prolonged exposure to different environments. However, ETMPC also possesses some limitations. It is highly reactive and can easily react with other compounds, leading to the formation of unwanted byproducts. It is also relatively expensive compared to other compounds, limiting its use in large-scale experiments.
Zukünftige Richtungen
There are various future directions for the study of ETMPC. One potential direction is the development of ETMPC-based materials with unique properties, such as high conductivity or high strength. Another direction is the investigation of the mechanism of action of ETMPC, which may lead to the development of more potent antimicrobial or anticancer agents. Additionally, the study of ETMPC in combination with other compounds may lead to the development of novel drug candidates for the treatment of various diseases.
Synthesemethoden
ETMPC can be synthesized using various methods, including the reaction of 2,3,5-trimethylpyrrole with ethyl chloroformate in the presence of a base. Another method involves the reaction of 2,3,5-trimethylpyrrole with ethyl oxalyl chloride in the presence of a base. Both methods result in the formation of ETMPC with high purity.
Wissenschaftliche Forschungsanwendungen
ETMPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, ETMPC has been shown to possess antimicrobial, antifungal, and anticancer properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease. In material science, ETMPC has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, ETMPC has been used as a versatile reagent for the synthesis of various compounds.
Eigenschaften
CAS-Nummer |
111400-67-0 |
|---|---|
Produktname |
Ethyl 2,3,5-trimethyl-2H-pyrrole-2-carboxylate |
Molekularformel |
C10H15NO2 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
ethyl 2,3,5-trimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-5-13-9(12)10(4)7(2)6-8(3)11-10/h6H,5H2,1-4H3 |
InChI-Schlüssel |
MTHPYVPIDJHBOF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(=CC(=N1)C)C)C |
Kanonische SMILES |
CCOC(=O)C1(C(=CC(=N1)C)C)C |
Synonyme |
2H-Pyrrole-2-carboxylicacid,2,3,5-trimethyl-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B51354.png)
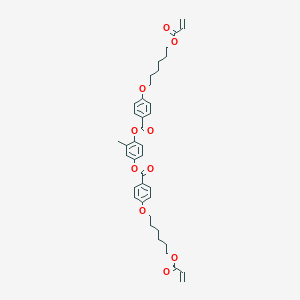
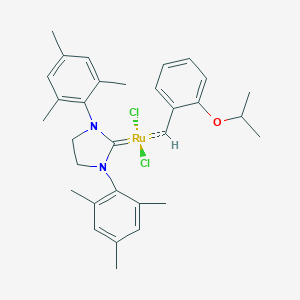
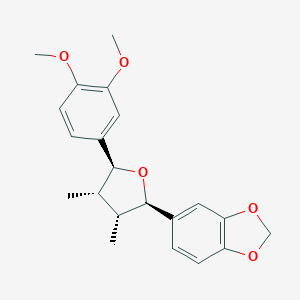
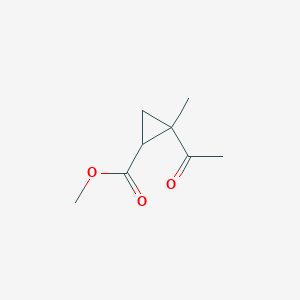
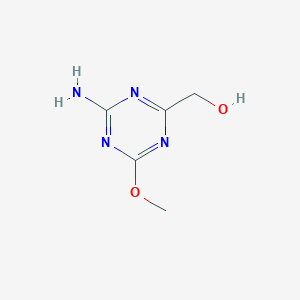
acetic acid](/img/structure/B51367.png)
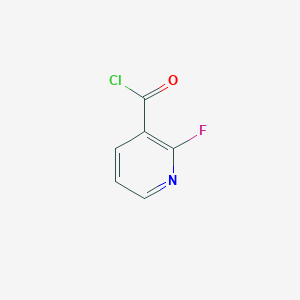
![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)
